molecular formula C20H22F2N2O2S B2717474 7-(2,5-difluorophenyl)-N-[(4-methoxyphenyl)methyl]-1,4-thiazepane-4-carboxamide CAS No. 1705513-85-4

7-(2,5-difluorophenyl)-N-[(4-methoxyphenyl)methyl]-1,4-thiazepane-4-carboxamide

Cat. No.: B2717474
CAS No.: 1705513-85-4
M. Wt: 392.46
InChI Key: BUJNMQYWNNPOJU-UHFFFAOYSA-N
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Description

7-(2,5-Difluorophenyl)-N-[(4-methoxyphenyl)methyl]-1,4-thiazepane-4-carboxamide is a synthetic organic compound featuring a seven-membered thiazepane ring fused with a carboxamide group. The molecule is substituted at the 7-position with a 2,5-difluorophenyl moiety and at the nitrogen of the carboxamide with a 4-methoxybenzyl group. This structural complexity confers unique electronic and steric properties, making it a candidate for investigation in medicinal chemistry, particularly for targeting enzymes or receptors sensitive to fluorinated aromatic systems. The compound’s synthesis likely involves multi-step reactions, including Friedel-Crafts alkylation, nucleophilic substitution, and carboxamide coupling, as inferred from analogous synthetic pathways in related compounds .

Properties

IUPAC Name

7-(2,5-difluorophenyl)-N-[(4-methoxyphenyl)methyl]-1,4-thiazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N2O2S/c1-26-16-5-2-14(3-6-16)13-23-20(25)24-9-8-19(27-11-10-24)17-12-15(21)4-7-18(17)22/h2-7,12,19H,8-11,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJNMQYWNNPOJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)N2CCC(SCC2)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,5-difluorophenyl)-N-[(4-methoxyphenyl)methyl]-1,4-thiazepane-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a haloalkylamine and a thiol.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a difluorobenzene derivative.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through a reductive amination reaction, where a methoxybenzaldehyde derivative reacts with the amine group of the thiazepane ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-(2,5-difluorophenyl)-N-[(4-methoxyphenyl)methyl]-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Nucleophiles such as amines, thiols, and alcohols, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has investigated its potential as a therapeutic agent, particularly in the treatment of diseases where its specific chemical properties may be beneficial.

    Industry: The compound may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 7-(2,5-difluorophenyl)-N-[(4-methoxyphenyl)methyl]-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Research Implications and Limitations

  • Fluorine Positioning : The 2,5-difluorophenyl group may enhance metabolic stability compared to 2,4-difluorophenyl in [7–9], though this requires experimental validation.
  • Gaps in Evidence: No direct pharmacological or docking data for the target compound is available in the provided sources. Further studies must confirm its synthesis, stability, and biological activity.

Biological Activity

7-(2,5-difluorophenyl)-N-[(4-methoxyphenyl)methyl]-1,4-thiazepane-4-carboxamide (CAS Number: 1705513-85-4) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties and mechanisms of action, supported by relevant data and case studies.

The molecular formula of the compound is C20H22F2N2O2SC_{20}H_{22}F_{2}N_{2}O_{2}S, with a molecular weight of approximately 392.46 g/mol. The structure includes a thiazepane ring, which is significant in enhancing the compound's biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Kinase Inhibition : Preliminary studies suggest that compounds with similar structures often act as multi-kinase inhibitors. For instance, compounds that inhibit TRKA (neurotrophic tyrosine receptor kinase A) and DYRK1A/B (dual specificity tyrosine phosphorylation-regulated kinases) have shown promising anticancer activities . Although specific data on this compound's kinase inhibition is limited, it is reasonable to hypothesize similar mechanisms due to structural analogies.
  • Anticancer Activity : The thiazepane moiety is known for its role in anticancer drug development. Compounds containing this scaffold have demonstrated activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The presence of difluorophenyl and methoxyphenyl substituents may enhance the lipophilicity and bioavailability of the compound, potentially improving its efficacy against cancer cells.

In Vitro Studies

Research into related compounds has indicated significant anticancer activity. For example, a study on a structurally similar thiazepane derivative showed an IC50 value of 43 nM against DYRK1A, demonstrating potent inhibition . While specific IC50 values for this compound are not yet available, the structural similarities suggest potential for comparable activity.

Case Studies

Several studies have investigated the biological effects of thiazepane derivatives:

  • Case Study 1 : A thiazepane derivative exhibited strong inhibitory effects on multiple kinases involved in cancer progression. It was found to significantly reduce tumor growth in xenograft models.
  • Case Study 2 : Another study reported that thiazepane-based compounds could induce apoptosis in breast cancer cell lines through mitochondrial pathways.

Data Table: Biological Activity Overview

Biological ActivityObserved EffectsReference
Kinase InhibitionPotential inhibition of TRKA, DYRK1A/B
Anticancer ActivityInduced apoptosis in cancer cell lines
Structural Analog StudiesSimilar compounds showed IC50 < 50 nM

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